(R)-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a combination of diphenylphosphane, naphthalene, and sulfinamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of Rhodium (III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the regioselective introduction of the naphthalene group and subsequent transformations to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the naphthalene and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: It may serve as a probe or reagent in biochemical studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It can be used in the synthesis of advanced materials and specialty chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s diphenylphosphane group can coordinate with metal centers, facilitating catalytic processes. Additionally, the naphthalene and sulfinamide groups may interact with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares the naphthalene moiety and exhibits similar structural features.
Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another compound with a naphthalene group, used in structural studies.
Uniqueness
®-N-((S)-(2-(Diphenylphosphaneyl)phenyl)(naphthalen-2-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of diphenylphosphane, naphthalene, and sulfinamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C33H32NOPS |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-2-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H32NOPS/c1-33(2,3)37(35)34-32(27-23-22-25-14-10-11-15-26(25)24-27)30-20-12-13-21-31(30)36(28-16-6-4-7-17-28)29-18-8-5-9-19-29/h4-24,32,34H,1-3H3/t32-,37?/m0/s1 |
InChI Key |
NPFQPRKFPNKJDT-XRRNFBIGSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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